molecular formula C8H10O5S2 B12071724 Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate

Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate

Cat. No.: B12071724
M. Wt: 250.3 g/mol
InChI Key: SJCXQADEEYGHTL-UHFFFAOYSA-N
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Description

    Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate: is a chemical compound with the molecular formula CHOS.

  • It belongs to the class of thiophene derivatives and contains both ester and sulfonyl functional groups.
  • The compound’s structure consists of a thiophene ring substituted with an ethylsulfonyl group at position 5 and a carboxylate group at position 2. Additionally, there is a hydroxy group at position 3.
  • Its systematic name is This compound .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
    • industrial production methods may involve multi-step processes, including sulfonation, esterification, and hydroxylation reactions.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction of the ester group could yield the corresponding alcohol.

      Substitution: The ethylsulfonyl group may participate in substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation, but typical reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and acid/base catalysts.

      Major Products: The major products would vary based on the specific reaction conditions applied.

  • Scientific Research Applications

      Chemistry: This compound could serve as a building block for the synthesis of more complex molecules due to its functional groups.

      Biology and Medicine: Research may explore its potential as a drug candidate or probe for biological studies.

      Industry: Applications in materials science, such as organic electronics or polymers, could be investigated.

  • Mechanism of Action

    • Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand how it exerts its effects, including identifying molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate’s unique structure lies in its combination of a thiophene ring, an ethylsulfonyl group, and a carboxylate ester.

    Remember that further research and experimental data would be necessary to fully explore the compound’s properties and applications

    Properties

    Molecular Formula

    C8H10O5S2

    Molecular Weight

    250.3 g/mol

    IUPAC Name

    methyl 5-ethylsulfonyl-3-hydroxythiophene-2-carboxylate

    InChI

    InChI=1S/C8H10O5S2/c1-3-15(11,12)6-4-5(9)7(14-6)8(10)13-2/h4,9H,3H2,1-2H3

    InChI Key

    SJCXQADEEYGHTL-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)C1=CC(=C(S1)C(=O)OC)O

    Origin of Product

    United States

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